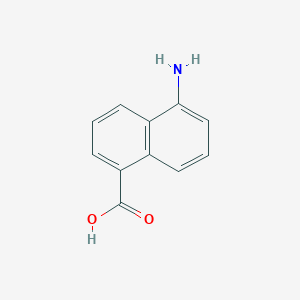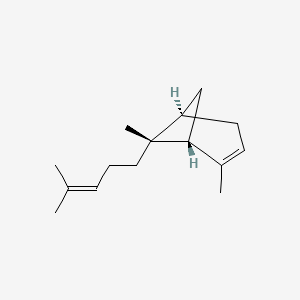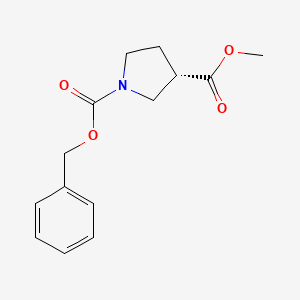
5-Amino-1-naphthoic acid
Overview
Description
5-Amino-1-naphthoic acid (5-AN) is an important organic compound that has been used for a variety of purposes in scientific research. It is a naturally occurring compound found in plants, bacteria, and fungi, and is used in a variety of laboratory experiments. 5-AN has a variety of biochemical and physiological effects, and is used in a range of applications including drug development, cancer research, and biochemistry.
Scientific Research Applications
Electrochemical Synthesis and Study
5-Amino-1-naphthoic acid has been utilized in the electrooxidation process, leading to the formation of polymer films on electrodes. These poly(5-amino 1-naphthol) films show reversible, well-defined redox systems in both acidic organic and aqueous solutions, indicating their potential in electrochemical applications (Pham, Mostefai, Simon, & Lacaze, 1994).
Biological Evaluation as Anticancer Agents
In the field of medicinal chemistry, derivatives of this compound, specifically N-(ferrocenyl)naphthoyl amino acid esters, have been synthesized and evaluated for their anticancer properties. These compounds demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) and metastatic melanoma cell lines (Mooney et al., 2010).
Ionic Exchange in Polymeric Films
Studies have shown that the electropolymerization of 5-amino 1-naphthol leads to the formation of electroactive films whose electroactivity depends on the chemical nature of the counter anion used in the electropolymerization process. This finding is significant for understanding the charge compensation mechanisms in polymeric materials (Cintra, Torresi, Louarn, & Torresi, 2004).
Synthesis and Characterization in Organic Chemistry
This compound has been used in the synthesis of various organic compounds. For example, its derivatives have been synthesized for applications in the construction of protein turn models (Ernest, Kalvoda, Rihs, & Mutter, 1990). Additionally, the synthesis of mono- and difluoronaphthoic acids has been described, highlighting the importance of this compound in developing biologically active compounds (Tagat et al., 2002).
Polymer Electrochemistry
This compound is significant in the development of electroactive polymer films with potential applications in corrosion protection. The electrodeposition of these films on various substrates, such as mild steel, has been explored, indicating their protective capabilities in corrosive environments (Meneguzzi, Ferreira, Pham, Delamar, & Lacaze, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that naphthamide derivatives, which are structurally related to 5-amino-1-naphthoic acid, have shown inhibitory activity against monoamine oxidase (mao) and cholinesterase (che) enzymes . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
Naphthamide derivatives have been found to exhibit a competitive and reversible inhibitory mode of action over human monoamine oxidase . This suggests that these compounds may bind to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
It’s known that naphthoic acids are formed as detoxification/biotransformation by-products during the degradation of certain polycyclic aromatic hydrocarbons . This suggests that this compound might be involved in similar metabolic pathways.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound also has a favorable Lipinski’s rule of five profile, suggesting good oral bioavailability .
Result of Action
Given its potential inhibitory activity against mao and che enzymes, it could potentially influence neurotransmission processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities . .
Biochemical Analysis
Biochemical Properties
5-Amino-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alkaline phosphatase, where it acts as an inhibitor . This interaction is non-competitive, meaning that this compound binds to a site other than the active site of the enzyme, altering its activity without directly competing with the substrate . Additionally, this compound has been noted for its ability to scavenge free radicals, contributing to its potential antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in cellular metabolism . By inhibiting NNMT, this compound can alter the methylation status of histones and DNA, thereby influencing gene expression and cellular metabolism . This modulation of gene expression can lead to changes in cell signaling pathways and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is its inhibition of enzymes such as alkaline phosphatase and NNMT . The binding of this compound to these enzymes results in changes in their activity, which in turn affects downstream biochemical pathways. For example, the inhibition of NNMT by this compound leads to alterations in the methylation status of cellular components, impacting gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate metabolic processes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues . These threshold effects highlight the importance of careful dosage regulation in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key pathways includes its interaction with NNMT, which catalyzes the methylation of nicotinamide and other substrates . This interaction affects the levels of metabolites such as nicotinamide adenine dinucleotide (NAD+), influencing overall metabolic flux and cellular energy balance . Additionally, this compound can impact the synthesis and degradation of other metabolic intermediates, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been suggested that amino acid transporters such as LAT1 may facilitate the uptake of this compound into cells . Once inside the cell, this compound can interact with various intracellular components, influencing its localization and accumulation . These interactions are crucial for determining the bioavailability and efficacy of this compound in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Studies have indicated that this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to particular organelles . The compartmentalization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical activity.
properties
IUPAC Name |
5-aminonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKNJPIDCMAIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540924 | |
| Record name | 5-Aminonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32018-88-5 | |
| Record name | 5-Amino-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32018-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)



amine](/img/structure/B1282661.png)


